REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=O)[CH2:5][CH:4]([CH3:9])[NH:3]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+].Cl>CO>[CH3:1][C:2]1([CH3:10])[CH2:7][CH:6]([NH2:17])[CH2:5][CH:4]([CH3:9])[NH:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)=O)C)C
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
For extraction with EtOAc the solution
|
Type
|
CUSTOM
|
Details
|
The crude was purified by chromatography on silicagel (DCM/MeOH/ammonia:6/4/0.4)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |